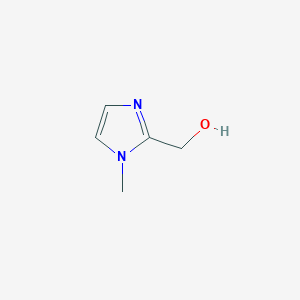
(1-甲基-1H-咪唑-2-基)甲醇
描述
“(1-Methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C5H8N2O . It is also known as 1-Methyl-2-imidazolemethanol .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring containing two nitrogen atoms, a methyl group attached to one of the nitrogen atoms, and a methanol group attached to the carbon atom between the two nitrogen atoms .Chemical Reactions Analysis
The alcohols in the “(1-Methyl-1H-imidazol-2-yl)methanol” system can be converted into carbonyl compounds via the corresponding quaternary salts . The system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis
“(1-Methyl-1H-imidazol-2-yl)methanol” has a molecular weight of 112.13 and a density of 1.16±0.1 g/cm3 . It has a melting point of 116-119°C and a boiling point of 145°C at 1 Torr . It is slightly soluble in water .科学研究应用
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its imidazole ring, a prevalent motif in many pharmaceuticals, can undergo various chemical reactions to create complex molecules. For instance, it can be used to synthesize imidazole derivatives with potential therapeutic effects .
Medicinal Chemistry
In medicinal chemistry, (1-Methyl-1H-imidazol-2-yl)methanol is used to develop new drugs. Its structure is similar to the side chain of histidine, an amino acid involved in enzyme binding sites, making it a valuable scaffold for designing enzyme inhibitors .
Material Science
This compound can be employed in material science to create polymers with imidazole functional groups. These polymers have unique properties like thermal stability and electrical conductivity, which are useful in creating advanced materials for various applications .
Corrosion Inhibition
Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl)methanol, are known to act as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and degradation, which is crucial in extending the life of metal components in industrial settings .
Catalysis
(1-Methyl-1H-imidazol-2-yl)methanol can be used as a ligand in catalysis. It can coordinate with metal ions to form catalysts that facilitate a variety of chemical reactions, including polymerizations and oxidations, with higher efficiency and selectivity .
Agrochemical Research
In agrochemical research, this compound’s derivatives can be explored for their potential as new pesticides or herbicides. The imidazole ring’s ability to interact with biological systems makes it a candidate for developing compounds that can target specific pests or weeds without harming crops .
Biochemistry Research
Researchers in biochemistry utilize (1-Methyl-1H-imidazol-2-yl)methanol to study enzyme mechanisms. Its resemblance to histidine allows it to mimic enzyme interactions, aiding in the understanding of how enzymes function at a molecular level .
Nanotechnology
Lastly, in the field of nanotechnology, this compound can be used to synthesize imidazole-containing dendrimers and nanoparticles. These nanostructures have applications in drug delivery, where they can be designed to release therapeutic agents in a controlled manner .
安全和危害
未来方向
Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
属性
IUPAC Name |
(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDMLWGTVLQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341524 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-2-yl)methanol | |
CAS RN |
17334-08-6 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (1-Methyl-1H-imidazol-2-yl)methanol interesting for coordination chemistry?
A1: (1-Methyl-1H-imidazol-2-yl)methanol stands out due to its ability to act as a versatile ligand, meaning it can bind to metal ions. It can act as either a bidentate ligand, using two of its nitrogen atoms to bind to a metal ion, or as a tridentate ligand, using all three nitrogen atoms. [, ] This flexibility allows it to form complexes with a variety of transition metals, leading to diverse structures and properties.
Q2: How does the coordination behavior of (1-Methyl-1H-imidazol-2-yl)methanol differ from its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane?
A2: While (1-Methyl-1H-imidazol-2-yl)methanol readily forms both bidentate and tridentate complexes with iron(II), its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane, appears to predominantly favor bidentate coordination. [] This difference likely arises from the change in the bridgehead functionality from an alcohol (-OH) to an ether (-OCH3).
Q3: Can (1-Methyl-1H-imidazol-2-yl)methanol be used to synthesize larger metal complexes?
A3: Yes, research has shown that (1-Methyl-1H-imidazol-2-yl)methanol can be used as a building block for larger metal cluster complexes. For instance, it readily reacts with Fe(BF4)2∙6H2O to form the chiral [Fe4O4]-cubane cluster, Fe4((mim)3CO)44. [] These clusters are of particular interest due to the redox-active nature of their [Fe4O4] core, potentially lending themselves to applications as electron shuttles.
Q4: Are there any structural insights into iron(II) and iron(III) complexes with (1-Methyl-1H-imidazol-2-yl)methanol?
A4: Interestingly, the iron(II) complex, [Fe(C12H15N6P)2][FeCl4]·4CH4O, and the iron(III) complex, [Fe(C13H16N6O)2][FeCl4]2Cl, with (1-Methyl-1H-imidazol-2-yl)methanol are isomorphous, meaning they share the same crystal structure despite the different oxidation states of the iron centers. [] This structural similarity provides a unique opportunity to compare the properties of iron(II) and iron(III) in similar coordination environments.
Q5: Are there any potential applications of (1-Methyl-1H-imidazol-2-yl)methanol derivatives in organic synthesis?
A6: Yes, derivatives of (1-Methyl-1H-imidazol-2-yl)methanol can serve as valuable synthetic intermediates. Studies demonstrate that these alcohols can be converted into carbonyl compounds via their corresponding quaternary salts. [] This ability makes them useful as masked carbonyl groups or synthons in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




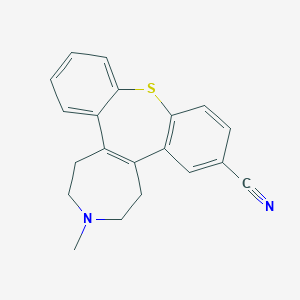

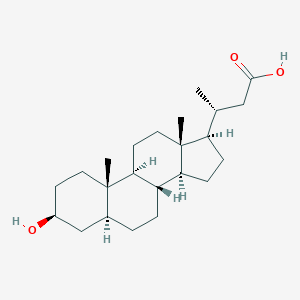
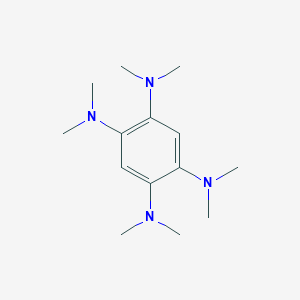

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

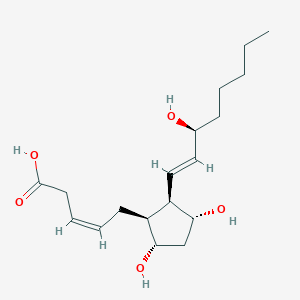




![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)